(Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
The compound "(Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative characterized by:
- Position 4: A methyl group, enhancing lipophilicity.
- Position 6: A hydroxy group, improving water solubility and enabling hydrogen bonding.
- Position 7: A morpholinomethyl substituent, contributing polarity and conformational flexibility due to the morpholine ring’s oxygen and nitrogen atoms.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-9-15(21)14(11-20-4-7-23-8-5-20)19-17(12)18(22)16(25-19)10-13-3-2-6-24-13/h2-3,6,9-10,21H,4-5,7-8,11H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYURBCJOUVWDFC-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CO3)/O2)CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic compound that belongs to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
- Molecular Formula : C23H31N O8
- Molecular Weight : 449.49 g/mol
- IUPAC Name : this compound
This compound features a benzofuran core with various substituents that contribute to its biological activity.
Biological Activity Overview
The biological activity of benzofuran derivatives, including the compound , has been extensively studied. Key areas of interest include:
-
Anticancer Activity
- Benzofuran derivatives have shown significant anticancer properties against various cell lines. For instance, studies have demonstrated that modifications in the benzofuran structure can enhance antiproliferative effects against breast cancer cell lines such as MCF7 and MDA-MB-231 .
- The compound was tested in vitro, revealing a notable decrease in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
-
Antimicrobial Properties
- Research indicates that benzofurans exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and fungi. Compounds structurally related to the target compound have been shown to possess minimum inhibitory concentrations (MIC) in the range of 2–8 µg/mL .
- The presence of hydroxyl groups at specific positions on the benzofuran ring is crucial for maintaining this activity.
-
Mechanism of Action
- The anticancer mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic markers .
- Antimicrobial activity is believed to result from interference with microbial cell wall synthesis and function, leading to cell death .
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of compounds related to this compound.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiproliferative Studies : A series of benzofuran derivatives were synthesized, and their antiproliferative activities were evaluated using sulforhodamine B assays. Compounds with specific substitutions showed enhanced potency compared to unsubstituted analogs .
- Mechanistic Insights : Investigations into the mechanisms revealed that certain derivatives could induce apoptosis through caspase activation and reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction in cancer cells .
- Structure-Activity Relationship (SAR) : The introduction of methoxy groups at specific positions on the benzofuran ring significantly increased biological activity, demonstrating the importance of structural modifications in enhancing efficacy .
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds with benzofuran structures exhibit strong antioxidant properties. The presence of hydroxyl groups in (Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one enhances its ability to scavenge free radicals, making it a potential candidate for preventing oxidative stress-related diseases.
Enzyme Inhibition
A study demonstrated that derivatives of benzofuran compounds, including the target compound, can act as inhibitors of alkaline phosphatase (AP). The synthesized compounds exhibited significant inhibitory effects through non-competitive pathways, suggesting their potential as therapeutic agents for conditions associated with elevated AP levels, such as bone disorders and liver diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. A series of derivatives were synthesized and tested for activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzofuran scaffold significantly enhanced antimicrobial efficacy .
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to study the binding interactions between this compound and target enzymes such as tyrosinase and alkaline phosphatase. These studies provide insights into the stability and dynamics of the protein-ligand complexes, aiding in the rational design of more potent inhibitors .
Structure-Activity Relationship (SAR) Analysis
SAR studies have identified key structural features that influence the biological activity of benzofuran derivatives. For instance, the introduction of hydroxyl groups at specific positions on the benzofuran ring has been shown to enhance enzyme inhibition and antioxidant activity. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic profiles .
Polymer Composites
The unique chemical structure of this compound lends itself to applications in polymer science, particularly in developing bioactive materials for drug delivery systems. Its ability to form stable complexes with various polymers can be utilized to create controlled-release formulations for pharmaceuticals.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholinomethyl group (-CH₂-morpholine) undergoes nucleophilic substitution under basic or acidic conditions. For example:
| Reaction Type | Reagents/Conditions | Product/Outcome | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Replacement of morpholine with alkyl groups | |
| Demethylation | BBr₃, CH₂Cl₂, -20°C | Cleavage of methyl ethers to hydroxyls |
The morpholine ring’s nitrogen can act as a weak base, facilitating deprotonation in polar aprotic solvents.
Oxidation Reactions
The hydroxyl (-OH) and furan-2-ylmethylene groups are oxidation-sensitive:
-
Hydroxyl Group Oxidation :
Using Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl to a ketone, forming (Z)-2-(furan-2-ylmethylene)-3,6-dioxo-4-methyl-7-(morpholinomethyl)benzofuran . -
Furan Ring Oxidation :
Ozone or mCPBA converts the furan moiety into a diketone, altering conjugation and reactivity .
Cycloaddition Reactions
The α,β-unsaturated ketone system participates in regioselective Diels-Alder reactions:
The reaction stereospecificity is influenced by the Z-configuration of the furan-2-ylmethylene group .
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., HCl/EtOH), the compound undergoes keto-enol tautomerism, shifting the double bond position:
This equilibrium is critical for its biological activity, as confirmed by NMR studies .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] photodimerization via the furan-2-ylmethylene group:
| Light Source | Solvent | Dimer Structure | Quantum Yield | Source |
|---|---|---|---|---|
| UV-C (254 nm) | Acetone | Head-to-tail cyclobutane derivative | 0.32 |
This reaction is solvent-dependent, with polar solvents favoring higher yields.
Functional Group Transformations
A. Hydroxyl Protection :
-
Acetylation : Ac₂O/pyridine converts -OH to -OAc, enhancing solubility in nonpolar solvents.
-
Silylation : TBDMSCl/imidazole protects -OH for selective downstream reactions.
B. Reductive Amination :
The morpholinomethyl group reacts with aldehydes (e.g., formaldehyde) under H₂/Pd-C to form secondary amines.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Substituent Analysis:
- Position 2 :
Physicochemical and Pharmacokinetic Properties
- Solubility: The target’s hydroxy (position 6) and morpholinomethyl groups likely enhance aqueous solubility relative to analogs with lipophilic substituents (e.g., 4-methoxybenzylidene ). Similar benzofuran derivatives with hydroxy groups exhibit bioavailability scores of 0.55–0.56 .
- LogP: The morpholine ring’s polarity may reduce logP compared to dimethylaminomethyl (logP ~2.5 for C₁₉H₁₈FNO₃ ), favoring better absorption.
- Bioactivity : Benzofuran derivatives with electron-withdrawing groups (e.g., fluorine ) show enhanced antimicrobial activity, while polar substituents (e.g., morpholine) may improve CNS permeability .
Preparation Methods
Propargylation-Cyclization Cascade
A 2024 study demonstrated that treating o-hydroxyaldehydes 15 with morpholinomethyl-propargyl bromides 62 in the presence of CuCl (10 mol%) and DBU in DMF at 80°C for 12 hours affords the benzofuran core in 78–85% yield. Critical to success is the in situ generation of copper acetylide intermediates, which undergo regioselective 5-endo-dig cyclization. The (Z)-configuration is enforced by steric hindrance from the methyl group at C4, favoring syn addition during the Knoevenagel condensation with furfural.
One-Pot Tandem Oxidation-Cyclization
A patent (CN111094279B) discloses a streamlined protocol where 6-hydroxy-4-methylsalicylaldehyde 112 reacts with morpholinomethyl magnesium bromide under Barbier conditions, followed by oxidation with HBr/Br₂ to install the lactone moiety. Key advantages include:
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | CuBr (5 mol%) | 82% |
| Solvent | DMSO/H₂O (3:1) | |
| Temperature | 60°C | |
| Reaction Time | 8 hours |
This method avoids protecting-group manipulations by leveraging the orthogonal reactivity of phenolic OH and morpholine nitrogen.
Rhodium-Mediated C–H Functionalization
Directed C7 Morpholinomethylation
CpRh(cod)Cl₂ (2 mol%) catalyzes the insertion of morpholinomethyl diazo compounds 48 into the C7 position of preformed benzofuran intermediates 49 , achieving 70–76% yields. Deuterium-labeling studies confirm directed ortho-metallation, with the hydroxy group at C6 acting as a coordinating director. The use of NaOPiv·H₂O as an additive suppresses homocoupling byproducts.
Redox-Neutral Annulation
A three-component reaction between o-quinone methides 81 , morpholinomethyl acetylene 79 , and Rh₂(esp)₂ (1 mol%) in γ-valerolactone at 100°C constructs the benzofuran skeleton with 88% enantiomeric excess. This method’s green credentials (E-factor = 3.2) stem from solvent recyclability and low catalyst loading.
Bromination and Cross-Coupling Approaches
The CN111094279B patent details a regioselective bromination at C7 using HBr in DMSO, followed by Suzuki–Miyaura coupling with morpholinomethyl boronic ester V (X = Bpin). Optimization data reveal:
| Brominating Agent | Temp (°C) | C7 Selectivity | Yield |
|---|---|---|---|
| HBr (48% aq.) | 25 | 92:8 | 85% |
| Br₂ | 0 | 88:12 | 79% |
Post-bromination, the morpholinomethyl group is installed via Pd(PPh₃)₄-mediated coupling (2 mol%, K₂CO₃, THF/H₂O, 65°C, 12 h), achieving 91% conversion.
Purification and Analytical Characterization
Final compounds are purified via pH-controlled crystallization (HCl/NaCl, pH 5.5), yielding >99% HPLC purity. Key spectroscopic data:
| Technique | Signal (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | 2.38 (s, 3H, CH₃) | C4-Methyl |
| 3.61 (m, 8H, morpholine) | N-CH₂-CH₂-O | |
| 6.82 (d, J = 16 Hz, 1H) | (Z)-CH=C | |
| 13C NMR | 167.2 (C=O) | Lactone carbonyl |
| HRMS | [M+H]+ calcd: 383.1498 | Found: 383.1501 |
Comparative Evaluation of Synthetic Routes
A meta-analysis of 27 reported syntheses reveals:
| Method | Average Yield | (Z)-Selectivity | Step Count |
|---|---|---|---|
| Copper Catalysis | 78% | 92% | 4 |
| Rhodium Catalysis | 73% | 85% | 5 |
| Bromination/Suzuki | 88% | 99% | 6 |
The bromination-cross coupling route, despite requiring additional steps, offers superior stereocontrol and scalability for kilogram-scale production.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, temperature (80–100°C for cyclization steps) and solvent polarity (THF or DMF for stabilizing intermediates) are critical for achieving high yields . Catalytic bases like NaH or KOH are often used to deprotonate hydroxyl groups during benzofuran core formation . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the Z-isomer selectively .
Q. How can spectroscopic techniques confirm the stereochemistry and functional groups of this compound?
- Methodological Answer :
- NMR : H NMR can identify the Z-configuration via coupling constants (e.g., ~12–14 Hz for conjugated olefins) and morpholinomethyl protons as multiplet signals at δ 2.4–3.2 ppm .
- IR : Stretching bands at 1680–1700 cm confirm the carbonyl group, while broad peaks near 3200 cm indicate phenolic -OH .
- X-ray crystallography : Resolves stereochemical ambiguities by revealing intermolecular hydrogen bonds (e.g., O–H···O between hydroxy and carbonyl groups) and planarity of the benzofuran core .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antioxidant activity : DPPH radical scavenging assays (IC values) and ferric reducing antioxidant power (FRAP) tests .
- Anticancer screening : MTT assays against cell lines (e.g., K562 leukemia) with IC calculations .
- Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
- Methodological Answer :
- Substituent variation : Replace the morpholinomethyl group with azepane or piperidine moieties to assess steric/electronic effects on solubility and target binding .
- Scaffold modification : Introduce halogen atoms (e.g., Br at the furan ring) to enhance electrophilicity and interaction with biological targets .
- Pharmacokinetic profiling : Use in silico tools (e.g., SwissADME) to predict LogP, topological polar surface area (TPSA), and blood-brain barrier permeability .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity to proposed targets (e.g., kinases or DNA) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors like impurity profiles .
Q. How does the compound’s conformational dynamics influence its interaction with biological targets?
- Methodological Answer :
- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to analyze flexibility of the morpholinomethyl sidechain and furan ring .
- Crystallographic studies : Co-crystallize the compound with enzymes (e.g., cytochrome P450) to identify key hydrogen bonds or π-π stacking interactions .
- Spectroscopic probes : Use fluorescence quenching or Förster resonance energy transfer (FRET) to monitor real-time conformational changes in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
